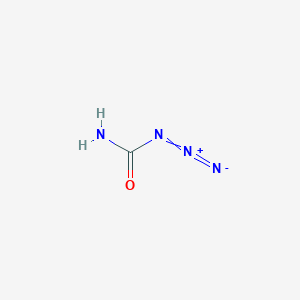
Carbamoyl azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamoyl azide is an organic compound that belongs to the class of azides. It is characterized by the presence of a carbamoyl group (CONH2) attached to an azide group (N3). This compound is known for its versatile reactivity and is used as an intermediate in various organic synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
Carbamoyl azides can be synthesized through several methods. One common method involves the reaction of isocyanates with sodium azide (NaN3) in the presence of zinc chloride (ZnCl2) in organic solvents. This reaction typically completes within 5-10 minutes at room temperature, minimizing the risk of hydrogen azide release . Another method involves the use of N-hydroxyphthalimide esters and trimethylsilyl azide (TMSN3) under mild conditions .
Industrial Production Methods
In industrial settings, carbamoyl azides are often produced through the reaction of isocyanates with hydrazoic acid. due to the explosiveness and toxicity of hydrazoic acid, alternative methods using trimethylsilyl azide or other azide donors are preferred .
化学反応の分析
Types of Reactions
Carbamoyl azides undergo various types of chemical reactions, including:
Reduction: Reduction of carbamoyl azides can lead to the formation of amines.
Substitution: Carbamoyl azides can participate in substitution reactions, where the azide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving carbamoyl azides include iodine azide, tert-butyl hydroperoxide (TBHP), and various metal catalysts such as zinc chloride and ceric ammonium nitrate (CAN) .
Major Products Formed
The major products formed from reactions involving carbamoyl azides include isocyanates, amides, ureas, and various heterocyclic compounds such as tetrazol-5-ones .
科学的研究の応用
Carbamoyl azides have a wide range of applications in scientific research:
作用機序
The mechanism of action of carbamoyl azides involves the thermal decomposition of the compound to produce isocyanatesThe isocyanate can then react with water to form an unstable carbamic acid derivative, which undergoes spontaneous decarboxylation to produce amines .
類似化合物との比較
Carbamoyl azides are similar to other nitrogen-containing compounds such as carbamates, carbodiimides, and tetrazol-5-ones. carbamoyl azides are unique in their ability to undergo the Curtius rearrangement to form isocyanates, which are versatile intermediates in organic synthesis .
List of Similar Compounds
Carbamates: Used as precursors for pesticides, fungicides, and herbicides.
Carbodiimides: Used in peptide synthesis and as coupling agents.
Tetrazol-5-ones: Used in the production of biologically active substances such as analgesics and herbicides.
特性
CAS番号 |
13125-56-9 |
|---|---|
分子式 |
CH2N4O |
分子量 |
86.05 g/mol |
IUPAC名 |
carbamoyl azide |
InChI |
InChI=1S/CH2N4O/c2-1(6)4-5-3/h(H2,2,6) |
InChIキー |
BLNJZMQZYXWQGM-UHFFFAOYSA-N |
正規SMILES |
C(=O)(N)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


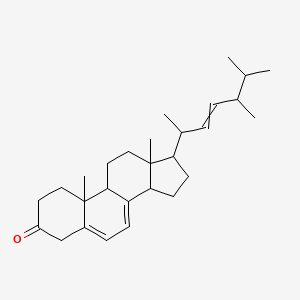

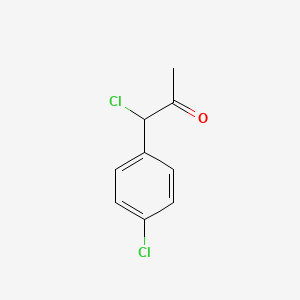
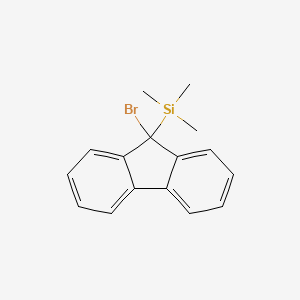
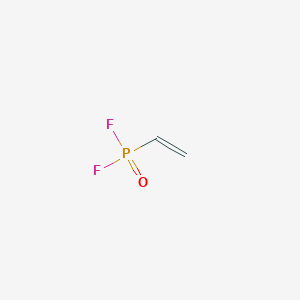
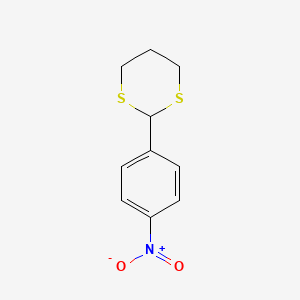

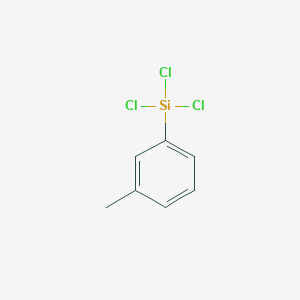
![4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14710375.png)
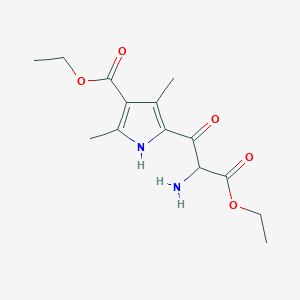
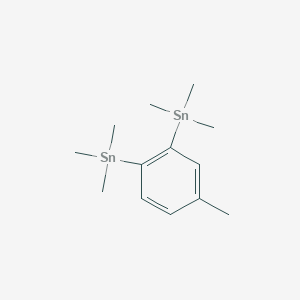
![N-[(Trimethylsilyl)methyl]octadecan-1-amine](/img/structure/B14710389.png)
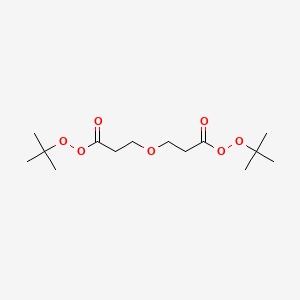
![Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14710408.png)
